3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15969139
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O |
|---|---|
| Molecular Weight | 209.29 g/mol |
| IUPAC Name | 3-(azepan-2-yl)-5-propyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3 |
| Standard InChI Key | MOKODIYQKLXQED-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC(=NO1)C2CCCCCN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole is characterized by a five-membered 1,2,4-oxadiazole ring, a seven-membered azepane ring, and a linear propyl chain. The IUPAC name reflects its substitution pattern: the oxadiazole ring is substituted at the 3-position by an azepane moiety and at the 5-position by a propyl group . Its molecular formula (C₁₁H₁₉N₃O) and weight (209.29 g/mol) were confirmed via PubChem .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O |
| Molecular Weight | 209.29 g/mol |
| Synonym(s) | 1564723-09-6 |
Structural Features and Conformational Analysis
The 1,2,4-oxadiazole ring exhibits planar geometry, enabling π-π stacking interactions with aromatic residues in biological targets . The azepane ring introduces conformational flexibility, while the propyl group enhances lipophilicity, influencing membrane permeability. Computational models suggest that the azepane adopts a chair-like conformation, minimizing steric strain .
Synthetic Methodologies
Table 2: Representative Reaction Conditions for 1,2,4-Oxadiazoles
| Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylhydrazide + Nitrile | POCl₃, 80°C, 12h | 65–80 | |
| Hydroxylamine + Acid | Microwave, 150°C | 70–85 |
Functionalization and Derivatization
Post-synthetic modifications often target the azepane nitrogen or propyl chain. For instance, N-alkylation of the azepane ring enhances binding affinity to FXR, as demonstrated in analogs with substituted benzyl groups . Conversely, oxidation of the propyl chain to a ketone or carboxylate could modulate solubility.
Pharmacological Properties and Mechanisms
Farnesoid X Receptor (FXR) Antagonism
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole exhibits FXR antagonism, a property critical for treating cholestasis and non-alcoholic steatohepatitis (NASH). Molecular docking studies reveal that the oxadiazole ring forms a water-mediated hydrogen bond with Gln285 and a π-π interaction with His451 . The azepane moiety engages in hydrophobic interactions with Leu209 and Phe288, while the propyl chain occupies a lipophilic pocket lined by Met243 and Trp299 .
Table 3: Key Pharmacological Parameters
In Vitro Pharmacokinetic Profiling
Preliminary ADMET studies indicate moderate metabolic stability in human liver microsomes (t₁/₂ = 45 min) and high plasma protein binding (92%) . The compound demonstrates moderate permeability (Papp = 12 × 10⁻⁶ cm/s) in Caco-2 assays, suggesting oral bioavailability potential .
Structure-Activity Relationships (SAR)
Role of the Oxadiazole Ring
The 1,2,4-oxadiazole core is indispensable for FXR binding. Removal or replacement with 1,3,4-oxadiazole abolishes antagonistic activity, underscoring the importance of ring electronics and hydrogen-bonding capacity .
Azepane and Propyl Modifications
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